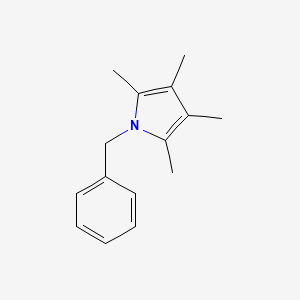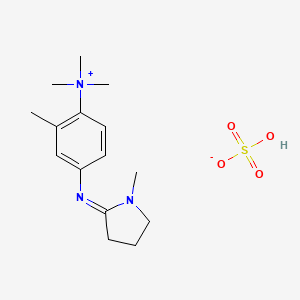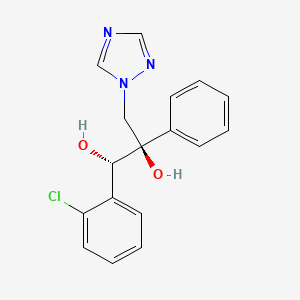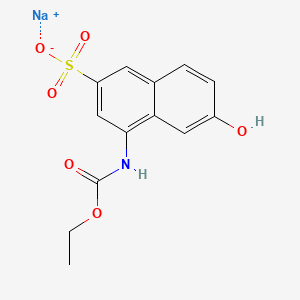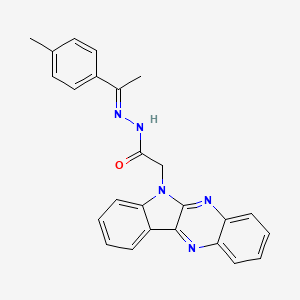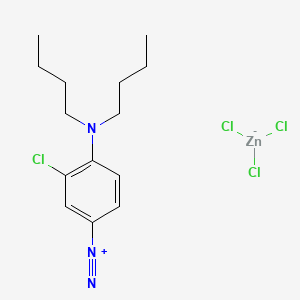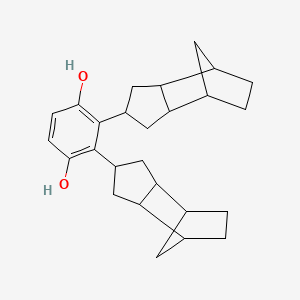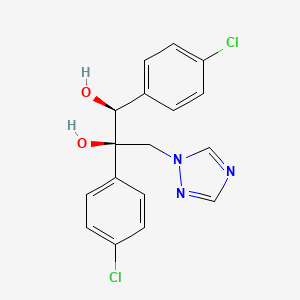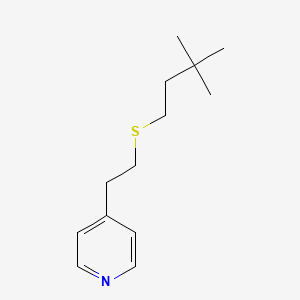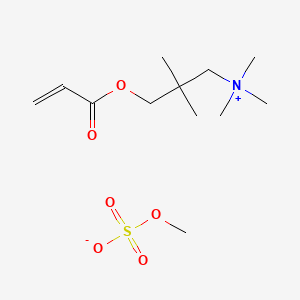
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate is a chemical compound with the molecular formula C11H22NO2.CH3O4S. It is known for its unique structure, which includes a trimethylammonium group and an oxoallyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethyl-3-hydroxypropyltrimethylammonium and acryloyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxoallyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The trimethylammonium group can interact with negatively charged biomolecules, while the oxoallyl group can participate in various chemical reactions. These interactions can modulate biological processes and chemical reactions, making the compound useful in research and industrial applications.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-3-hydroxypropyltrimethylammonium methyl sulphate
- 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium chloride
- 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium bromide
Uniqueness
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
属性
CAS 编号 |
84100-28-7 |
|---|---|
分子式 |
C12H25NO6S |
分子量 |
311.40 g/mol |
IUPAC 名称 |
(2,2-dimethyl-3-prop-2-enoyloxypropyl)-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C11H22NO2.CH4O4S/c1-7-10(13)14-9-11(2,3)8-12(4,5)6;1-5-6(2,3)4/h7H,1,8-9H2,2-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
GDNYTRIDABFTCM-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C[N+](C)(C)C)COC(=O)C=C.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


